HIS-LEU-GLY-LEU-ALA-ARG
Description
Contextualization within Peptide Biochemistry Research
HIS-LEU-GLY-LEU-ALA-ARG is a synthetically accessible peptide that has garnered interest in peptide biochemistry primarily as a research tool. Peptides, being polymers of amino acids, are fundamental to countless biological processes. nih.gov The study of specific peptide sequences, such as this compound, allows researchers to dissect complex biological mechanisms at a molecular level. The synthesis of such peptides provides a pure and defined substance for in vitro and in vivo studies, which is crucial for understanding structure-activity relationships. nih.govunc.edu
This hexapeptide is a fragment of a larger, naturally occurring protein, human C3a anaphylatoxin, corresponding to its C-terminal residues 72-77. nih.gov Anaphylatoxins are potent inflammatory mediators generated during activation of the complement system, a critical component of the innate immune response. wikipedia.orgnih.govfrontiersin.org The ability to synthesize specific fragments of these large proteins, like this compound, is a cornerstone of modern peptide biochemistry, enabling detailed investigation into how the structure of a peptide dictates its function.
Academic Significance in Biological Systems Investigations
The academic significance of this compound lies in its utility as a model compound for several areas of biological investigation.
Elucidating Structure-Activity Relationships: Research on synthetic C3a-related oligopeptides, including the hexapeptide sequence, has been pivotal in understanding the structural requirements for C3a's biological activity. Studies have confirmed that the biological functions of C3a are largely determined by its C-terminal region. nih.gov The hexapeptide itself can mimic some of the activities of the full C3a molecule, such as inducing the release of serotonin (B10506) from platelets. nih.gov This demonstrates that a significant portion of the parent molecule's bioactivity is encapsulated within this short sequence.
Investigating the Role of Specific Amino Acids: The presence of a C-terminal arginine is crucial for the activity of C3a and its fragments. nih.govwikipedia.orgprospecbio.com The hexapeptide this compound serves as a prime example of this principle. Enzymatic removal of the C-terminal arginine by carboxypeptidases results in the inactivation of the peptide, highlighting the essential role of this specific amino acid residue in receptor binding and signal transduction. prospecbio.comcomplementtech.com This has been a key finding in understanding the regulation of the complement system, as this inactivation is a natural physiological process. wikipedia.orgcomplementtech.com
Substrate for Enzymatic Studies: The peptide has been utilized as a specific substrate for studying the activity and specificity of various enzymes, particularly carboxypeptidases. nih.govnih.gov For instance, it has been used to characterize the arginine carboxypeptidase produced by the bacterium Porphyromonas gingivalis, a pathogen implicated in periodontal disease. nih.govnih.govuj.edu.pl By measuring the release of arginine from this compound, researchers can quantify the enzyme's activity and understand its potential role in the bacterium's metabolism and pathogenesis. nih.govasm.org
The following table summarizes the key characteristics of the this compound peptide based on research findings.
| Property | Description | Reference |
| Origin | Synthetic fragment of human C3a anaphylatoxin (residues 72-77). | nih.gov |
| Primary Function | Research tool for studying complement system, enzyme kinetics, and structure-activity relationships. | nih.govnih.gov |
| Key Structural Feature | C-terminal arginine essential for biological activity. | nih.govwikipedia.orgprospecbio.com |
Detailed Research Findings
Research involving this compound and related peptides has provided quantitative insights into their biological activities. For example, synthetic C3a fragments have been shown to possess a fraction of the activity of the full C3a molecule. The octapeptide containing this hexapeptide sequence (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg) was found to have approximately 1-2% of the biological activity of native C3a on a molar basis in assays measuring smooth muscle contraction and increased vascular permeability.
Furthermore, its use as a substrate for the arginine carboxypeptidase from Porphyromonas gingivalis has yielded specific activity data. The enzyme actively releases arginine from this peptide, demonstrating its specificity for C-terminal arginine residues. nih.gov The table below presents data on the release of arginine from various synthetic peptides by this enzyme.
| Synthetic Peptide (Substrate) | Released Arginine or Lysine (B10760008) (nmol) |
| This compound | 7.19 |
| Ala-Ser-His-Leu-Gly-Leu-Ala-Arg | 7.19 |
| Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | 2.33 |
| Thr-Pro-Arg-Lys | 8.06 |
| Val-His-Leu-Thr-Pro-Val-Glu-Lys | 4.47 |
| Data adapted from studies on the substrate specificity of Porphyromonas gingivalis arginine carboxypeptidase. nih.gov |
This data underscores the utility of this compound as a specific substrate for investigating enzymatic activity.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H51N11O7/c1-15(2)9-21(40-25(43)19(30)11-18-12-33-14-36-18)26(44)35-13-23(41)38-22(10-16(3)4)27(45)37-17(5)24(42)39-20(28(46)47)7-6-8-34-29(31)32/h12,14-17,19-22H,6-11,13,30H2,1-5H3,(H,33,36)(H,35,44)(H,37,45)(H,38,41)(H,39,42)(H,40,43)(H,46,47)(H4,31,32,34)/t17-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXZVPVNAZQYGP-ZONLJJFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51N11O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984633 | |
| Record name | N~2~-[14-Amino-1,4,7,10,13-pentahydroxy-15-(1H-imidazol-5-yl)-2-methyl-5,11-bis(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66157-45-7 | |
| Record name | Complement C3a, (72-77) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066157457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[14-Amino-1,4,7,10,13-pentahydroxy-15-(1H-imidazol-5-yl)-2-methyl-5,11-bis(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biogenesis and Endogenous Origin of His Leu Gly Leu Ala Arg
Derivation from Precursor Proteins
The biogenesis of HIS-LEU-GLY-LEU-ALA-ARG is intrinsically linked to the activation of the complement system, a cascade of proteins that helps defend against pathogens.
Identification as a Fragment of Complement Component C3a Anaphylatoxin
This compound is not synthesized as an independent peptide. Instead, it originates from the proteolytic cleavage of the third component of complement, C3. nih.govclinical-laboratory-diagnostics.com Activation of the complement system, through pathways such as the classical, alternative, or lectin pathway, leads to the cleavage of C3 into two fragments: C3b and C3a. nih.govcreative-diagnostics.com The larger fragment, C3b, plays a role in opsonization and pathogen clearance, while the smaller fragment, C3a, is an anaphylatoxin. creative-diagnostics.compnas.org The peptide this compound is a partial sequence of the C3a anaphylatoxin, which in humans is a 77-amino acid polypeptide. nih.govnih.gov
Relationship to C3a(70-77) (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg)
The specific sequence this compound corresponds to residues 72-77 of human C3a. It is a fragment of the C-terminal octapeptide of C3a, known as C3a(70-77), which has the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg. nih.govgenscript.comabbexa.com This octapeptide itself is recognized as the active site of C3a, responsible for many of its biological activities. nih.gov The C-terminal region of C3a is critical for its function, and even small peptides from this region can exhibit biological activity. nih.govnih.gov
Proteolytic Generation Pathways
The release of this compound and related peptides is a direct consequence of the enzymatic cascade that defines the complement system.
Role of Complement Activation Enzymes in Peptide Release
The generation of C3a, the precursor to this compound, is mediated by enzymes known as C3 convertases. nih.govclinical-laboratory-diagnostics.com These enzymatic complexes are formed during the activation of the complement pathways. The classical and lectin pathways form the C3 convertase C4b2a, while the alternative pathway generates C3bBb. clinical-laboratory-diagnostics.comcreative-diagnostics.com Both of these C3 convertases cleave C3 at a specific site, releasing the C3a anaphylatoxin. clinical-laboratory-diagnostics.comcreative-diagnostics.com
Further processing of C3a can occur. For instance, carboxypeptidases can cleave the C-terminal arginine from C3a to form C3a-desArg, a less active form of the peptide. pnas.orgnih.gov While the precise enzymatic steps that would lead to the specific this compound fragment are not as well-defined in the literature, it is understood that various proteases present during inflammation and immune responses can further break down larger proteins and peptides.
Biological Activities and Associated Molecular Mechanisms of His Leu Gly Leu Ala Arg
Anaphylatoxin-like Functional Profiles
Synthetic peptides corresponding to the C-terminal region of human C3a anaphylatoxin, including sequences related to HIS-LEU-GLY-LEU-ALA-ARG, have been shown to reproduce the characteristic inflammatory activities of the native C3a molecule. jmb.or.krnih.goviscabiochemicals.com These activities are crucial to the physiological role of anaphylatoxins in the innate immune response. The core functional determinants of C3a are located within its C-terminal domain, with the terminal arginine residue being essential for its biological functions. jmb.or.kriscabiochemicals.comnih.gov
Stimulation of Vasoactive Amine Secretion
A key function of anaphylatoxins is the stimulation of mast cells and basophils to release vasoactive amines, such as histamine (B1213489). jmb.or.krplos.orgmdpi.com The C-terminal peptide fragments of C3a, including this compound, exhibit this secretagogue activity. The octapeptide Ala-Ser-His-Leu-Gly-Leu-Ala-Arg has been shown to trigger the release of vasoactive amines from rat mast cells. jmb.or.kriscabiochemicals.commdpi.com This histamine release is a rapid, non-lytic process that is complete within seconds to minutes. nih.gov
The potency of these synthetic peptides in inducing histamine release is considerably lower than that of the full C3a molecule. For example, synthetic C-terminal peptides of C3a required significantly higher molar concentrations to achieve histamine release from human basophils compared to native C3a. embopress.org The removal of the C-terminal arginine from C3a completely abolishes its ability to induce histamine release from human skin mast cells, highlighting the critical role of this residue. nih.gov
| Compound/Peptide | Cell Type | Effect | Key Findings |
| C3a (native) | Human Skin Mast Cells | Histamine Release | Induces concentration-dependent histamine release. nih.gov |
| Ala-Ser-His-Leu-Gly-Leu-Ala-Arg | Rat Mast Cells | Vasoactive Amine Release | Stimulates release, demonstrating anaphylatoxin-like activity. jmb.or.kriscabiochemicals.com |
| Leu-Gly-Leu-Ala-Arg | Human Basophils | Histamine Release | Active, but at much higher concentrations than native C3a. embopress.org |
| C3a-desArg | Human Skin Mast Cells | No Histamine Release | Inactive, demonstrating the essential nature of the C-terminal Arginine. nih.gov |
Induction of Vascular Permeability Changes
Consistent with their role as inflammatory mediators, C3a and its C-terminal peptides can increase vascular permeability. This effect is observed as a "wheal and flare" reaction upon intradermal injection. jmb.or.kriscabiochemicals.complos.org The octapeptide Ala-Ser-His-Leu-Gly-Leu-Ala-Arg has been shown to increase vascular permeability in both guinea pig and human skin. jmb.or.kriscabiochemicals.com
The response is dose-dependent, and while the synthetic peptide is less potent than native C3a, it can elicit a significant wheal and flare response at nanomolar quantities. For example, injection of 1 nmol of the octapeptide C3a-(70-77) produced a wheal of 9-10 cm in human skin, a response comparable to that induced by 10 pmol of human C3a. researchgate.net This activity is also dependent on the C-terminal arginine, as a nonapeptide analog with a glycine (B1666218) at the C-terminus instead of arginine was significantly less active. jmb.or.kriscabiochemicals.com
| Agent | Species | Method | Observation |
| Ala-Ser-His-Leu-Gly-Leu-Ala-Arg | Human | Intradermal Injection | A 1 nmol dose produced a 9-10 cm wheal. researchgate.net |
| Human C3a | Human | Intradermal Injection | A 10 pmol dose produced a 9-10 cm wheal. researchgate.net |
| Ala-Ser-His-Leu-Gly-Leu-Ala-Gly | Human | Intradermal Injection | A 10 nmol dose produced a 9-10 cm wheal, indicating much lower potency. researchgate.net |
| Saline Control | Human | Intradermal Injection | Little to no response. researchgate.net |
Receptor Interaction Dynamics
The biological effects of this compound and related peptides are mediated through their interaction with the C3a receptor (C3aR), a G protein-coupled receptor (GPCR). nih.govnih.gov The binding of these peptides to C3aR initiates downstream signaling cascades that lead to the observed physiological responses.
Enzymatic Substrate Recognition and Cleavage
The biological activity of this compound is tightly regulated by enzymatic cleavage. The presence of a C-terminal arginine residue makes it a substrate for carboxypeptidases, particularly carboxypeptidase B (also known as plasma carboxypeptidase N or thrombin-activable fibrinolysis inhibitor [TAFI]). jmb.or.krnih.govtandfonline.com
These enzymes specifically hydrolyze basic amino acids (arginine and lysine) from the C-terminus of peptides and proteins. tandfonline.comnih.gov Digestion of the active octapeptide Ala-Ser-His-Leu-Gly-Leu-Ala-Arg with carboxypeptidase B results in the removal of the essential C-terminal arginine, leading to a complete loss of its biological activity, such as smooth muscle contraction. jmb.or.kriscabiochemicals.comnih.gov This inactivation mirrors the physiological regulation of native C3a, which is rapidly converted to the inactive C3a-desArg form in plasma. nih.govfrontiersin.org The catalytic efficiency of TAFIa (activated plasma carboxypeptidase B) for C3a is known, although it is less efficient compared to its action on other substrates like C5a. nih.gov
| Enzyme | Action on this compound and related peptides | Consequence |
| Carboxypeptidase B (CPB) / Carboxypeptidase N (CPN) | Cleaves the peptide bond before the C-terminal Arginine residue. jmb.or.krnih.gov | Inactivation of biological activities (e.g., smooth muscle contraction, histamine release). jmb.or.kriscabiochemicals.com |
Substrate for Matrix Metalloproteinases (MMPs)
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. While various peptide sequences are known to be substrates for MMPs, extensive literature searches did not yield direct evidence to confirm that the specific peptide this compound serves as a substrate for this enzyme class. Research on MMP substrates often involves chemically modified peptides to enhance detection and specificity, but the unmodified this compound has not been identified as a direct substrate in the available scientific literature.
Substrate for Tumor Necrosis Factor Converting Enzyme (TACE)
Tumor Necrosis Factor Converting Enzyme (TACE), also known as ADAM17, is a metalloproteinase responsible for cleaving the precursor of tumor necrosis factor-alpha (TNF-α). Similar to the case with MMPs, there is no direct scientific literature indicating that the hexapeptide this compound is a substrate for TACE. Studies on TACE substrates frequently utilize modified fluorogenic peptides for activity assays, and the specific sequence this compound has not been documented as being cleaved by this enzyme.
Substrate for Bacterial Carboxypeptidases, including Porphyromonas gingivalis Arginine Carboxypeptidase
The peptide this compound, identified as the anaphylatoxin C3a fragment 72-77, has been shown to be a substrate for arginine carboxypeptidase produced by the bacterium Porphyromonas gingivalis. medchemexpress.com This exopeptidase specifically cleaves arginine residues from the C-terminus of peptides.
In a study characterizing the arginine carboxypeptidase (RCP) from P. gingivalis, the hydrolytic activity of the purified enzyme was tested against several synthetic peptides. medchemexpress.com The results demonstrated that the enzyme effectively released arginine from this compound. medchemexpress.com The enzyme's activity is specific to peptides with a C-terminal arginine or lysine (B10760008) that is not adjacent to a proline residue. medchemexpress.comgoogle.com
The ability of P. gingivalis arginine carboxypeptidase to hydrolyze this compound suggests a potential role for this bacterium in modulating host inflammatory responses by inactivating complement-derived peptides like C3a. medchemexpress.comnih.gov
Table 1: Hydrolysis of this compound by Porphyromonas gingivalis Arginine Carboxypeptidase
| Substrate (Peptide) | Enzyme | Released Amino Acid | Relative Activity (nmol) |
|---|---|---|---|
| This compound | P. gingivalis Arginine Carboxypeptidase | Arginine | 8.36 |
Data sourced from a study on the substrate specificity of purified arginine carboxypeptidase from P. gingivalis. The reaction was performed with a 2 mM final concentration of the synthetic peptide. medchemexpress.com
Enzymatic Degradation and Metabolic Pathways of His Leu Gly Leu Ala Arg
Carboxypeptidase-Mediated Inactivation Mechanisms
Carboxypeptidases are a class of proteolytic enzymes that catalyze the cleavage of the peptide bond of a C-terminal amino acid. ethernet.edu.et For HIS-LEU-GLY-LEU-ALA-ARG, this enzymatic action is the principal mechanism of its inactivation, effectively terminating its biological function. The specificity of these enzymes is dictated by the identity of the C-terminal residue and, to a lesser extent, the penultimate residue. nih.gov
The susceptibility of this compound to enzymatic degradation is critically dependent on its C-terminal arginine residue. This residue is the specific recognition site for B-type carboxypeptidases, such as pancreatic carboxypeptidase B and plasma carboxypeptidase N (CPN). nih.govnih.govgoogle.com These zinc-containing exopeptidases preferentially cleave basic amino acids, namely arginine and lysine (B10760008), from the C-terminus of peptides and proteins. google.comgoogle.com
The removal of this single, essential C-terminal arginine by carboxypeptidase B results in the complete inactivation of the peptide. nih.govpnas.org This has been demonstrated in studies where the synthetic peptide, after digestion with carboxypeptidase B, loses its biological activity. nih.govpnas.org The significance of the arginine residue is further underscored by studies on peptide analogs; a synthetic version with glycine (B1666218) substituted for the C-terminal arginine was found to be significantly less active, highlighting the indispensability of the basic arginine residue for its function and as a target for inactivating enzymes. nih.govpnas.org Human plasma carboxypeptidase N, also known as the anaphylatoxin inactivator, rapidly hydrolyzes peptides with a C-terminal -Leu-Ala-Arg sequence, a structure similar to the C-terminus of this compound. nih.gov
In Vitro and In Vivo Enzymatic Cleavage Studies
Both laboratory (in vitro) and organismal (in vivo) studies have confirmed the enzymatic cleavage of this compound. These investigations have focused on identifying the resulting products and understanding the rate of the cleavage reaction.
In vitro studies using purified enzymes have been instrumental in characterizing the degradation of this compound. The primary proteolytic product following enzymatic action is the C-terminal arginine, with the remaining peptide fragment being HIS-LEU-GLY-LEU-ALA.
One such study investigated the substrate specificity of an arginine carboxypeptidase (RCP) purified from the bacterium Porphyromonas gingivalis. nih.gov This enzyme demonstrated a clear exopeptidase activity, specifically targeting peptides with C-terminal arginine or lysine residues. nih.gov The hexapeptide this compound was shown to be an effective substrate for this enzyme, which efficiently cleaved off the C-terminal arginine. nih.gov The results of this enzymatic assay demonstrated a significant release of arginine, confirming the peptide's susceptibility to this type of carboxypeptidase. nih.gov
The table below presents data from the in vitro cleavage study, showing the relative amount of arginine released from this compound and a related peptide by the arginine carboxypeptidase from P. gingivalis. nih.gov
| Synthetic Peptide Substrate | Released Arginine (nmol/min/μg) |
| This compound | 8.36 |
| Ala-Ser-His-Leu-Gly-Leu-Ala-Arg | 7.19 |
This interactive table summarizes the findings on the release of arginine from synthetic peptides by the arginine carboxypeptidase from P. gingivalis, as reported in the study. nih.gov
These findings quantify the cleavage and confirm that the proteolytic breakdown product is the C-terminal arginine, leading to the inactivation of the parent peptide. nih.gov The kinetics, as indicated by the rate of arginine release, show that the this compound sequence is readily processed by this class of enzyme. nih.gov
Molecular Interactions and Ligand Macromolecule Binding Studies of His Leu Gly Leu Ala Arg
Characterization of Receptor Binding Specificity
The biological activities of peptides are often initiated by their binding to specific receptors on cell surfaces. The peptide ALA-SER-HIS-LEU-GLY-LEU-ALA-ARG, which shares a core sequence with HIS-LEU-GLY-LEU-ALA-ARG, is the C-terminal fragment of the C3a anaphylatoxin. labscoop.comgenscript.com This C3a-derived octapeptide has been shown to possess a fraction (1-2%) of the biological activities of the full C3a molecule. labscoop.comnih.gov
These activities include inducing the contraction of smooth muscle tissues, such as the ileum and uterus in rodents, and increasing vascular permeability in the skin of both guinea pigs and humans. labscoop.comgenscript.comnih.gov Such physiological responses are indicative of the peptide interacting with specific cellular receptors to trigger downstream signaling events. Furthermore, studies have demonstrated that both purified C3a and the synthetic octapeptide can interact directly with human lymphocytes, further supporting the existence of a specific binding site on these cells. labscoop.comgenscript.com
The essential "active site" for these inflammatory-type activities has been localized to the C-terminal pentapeptide sequence, LEU-GLY-LEU-ALA-ARG, which is common to human, rat, and pig C3a. nih.gov This pentapeptide itself displays vascular and smooth muscle activity and specificity similar to the native C3a. nih.gov The hydrophobic nature of the leucine (B10760876) residues at positions 73 and 75 (in the context of the full C3a sequence) and the guanidinium (B1211019) group of the C-terminal arginine-77 are crucial for this contractile activity. nih.gov While the precise receptor for this compound has not been fully characterized, the evidence from its C3a analogue strongly suggests it binds to a G protein-coupled receptor, likely the C3a receptor (C3aR), to elicit its biological effects.
Quantitative Analysis of Enzyme-Substrate Complex Formation
The peptide this compound can serve as a substrate for various proteases, and understanding the kinetics of these interactions is crucial for defining its metabolic fate and potential as a modulator of enzyme activity.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Peptides containing sequences similar to this compound have been utilized to characterize the substrate specificity and kinetics of MMPs.
A commonly used fluorogenic substrate for assessing MMP activity is [Mca-Lys-Pro-Leu-Gly-Leu-Lys(Dnp)-Ala-Arg-NH2]. umich.edu This substrate contains the core sequence "Leu-Gly-Leu" and a C-terminal "Ala-Arg," making it relevant to the peptide of interest. The hydrolysis of this substrate by a soluble form of membrane-type 1 MMP (sMT1-MMP) has been kinetically characterized. The interaction was found to have a Michaelis constant (KM) of 21.3 μM, a catalytic rate constant (kcat) of 0.82 s-1, and a specificity constant (kcat/KM) of 38,560 M-1s-1. umich.edu These parameters indicate an efficient enzymatic cleavage. Another study using a similar fluorogenic substrate, Dnp-Pro-Leu-Gly-Leu-Trp-Ala-Arg-NH2, reported a kcat/KM of 1.3 x 104 M-1s-1 for the MMP matrilysin at its optimal pH of 6.5. sci-hub.st
The data suggests that the "Leu-Gly-Leu" motif is a key recognition and cleavage site for certain MMPs. The kinetic parameters for the interaction between various MMPs and a relevant fluorogenic substrate are summarized in the table below.
| Enzyme | Substrate | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
|---|---|---|---|---|---|
| sMT1-MMP | Mca-Lys-Pro-Leu-Gly-Leu-Lys(Dnp)-Ala-Arg-NH2 | 21.3 | 0.82 | 38,560 | umich.edu |
| Matrilysin (MMP-7) | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-Arg-NH2 | - | - | 13,000 | sci-hub.st |
KM (Michaelis constant) represents the substrate concentration at half the maximum velocity of the reaction. kcat (catalytic rate constant) represents the turnover number. kcat/KM is the specificity constant, indicating the catalytic efficiency of the enzyme.
Carboxypeptidases are exopeptidases that cleave amino acid residues from the C-terminus of a peptide or protein. The C-terminal arginine of this compound makes it a likely substrate for carboxypeptidases of the B-type, which preferentially cleave basic amino acids.
Studies on human carboxypeptidase Z (CPZ), a metallocarboxypeptidase with B-like activity, have used the substrate dansyl-Phe-Ala-Arg to determine kinetic parameters. mdpi.com This substrate, ending in Ala-Arg, mimics the C-terminus of the peptide of interest. The hydrolysis of dansyl-Phe-Ala-Arg by CPZ showed a KM of 1905 μM and a kcat of 5.3 s-1. mdpi.com Similarly, a thermostable carboxypeptidase from Thermococcus sp. NA1 was assayed using Z-Ala-Arg, yielding a KM of 7.2 mM and a kcat of 7.4 s-1. tandfonline.com While these substrates are not identical to this compound, they provide insight into how the C-terminal dipeptide is recognized and processed by carboxypeptidases. The preference of these enzymes for substrates with a C-terminal arginine is evident, although the affinity (as indicated by the high KM values) can be relatively low.
The kinetic parameters for the hydrolysis of relevant substrates by different carboxypeptidases are presented below.
| Enzyme | Substrate | KM (μM) | kcat (s-1) | Reference |
|---|---|---|---|---|
| Human Carboxypeptidase Z (CPZ) | dansyl-Phe-Ala-Arg | 1905 | 5.3 | mdpi.com |
| Thermococcus sp. NA1 Carboxypeptidase | Z-Ala-Arg | 7200 | 7.4 | tandfonline.com |
KM (Michaelis constant) represents the substrate concentration at half the maximum velocity of the reaction. kcat (catalytic rate constant) represents the turnover number.
Kinetic Parameters for Metalloproteinase-Peptide Interactions
Peptide-Mediated Cellular Signaling Pathway Modulation
Peptides can act as signaling molecules that modulate intracellular pathways, often by influencing the activity of key enzymes like protein kinases.
Protein tyrosine kinases (PTKs) are critical components of signal transduction pathways that regulate cell growth, differentiation, and metabolism. While direct evidence of this compound activating a protein tyrosine kinase is not extensively documented, research on related peptide sequences provides a basis for potential interactions.
For instance, discoidin-domain receptors (DDRs) 1 and 2 are a specific class of receptor tyrosine kinases that are activated by binding to collagen. nih.gov Their activation is dependent on specific sequences within the collagen triple helix. nih.gov This demonstrates a precedent for peptide sequences directly activating tyrosine kinase receptors.
Furthermore, studies on the peptide Leu-Arg-Arg-Ala-Ser-Leu-Gly, a substrate for cAMP-dependent protein kinase (A-kinase), have detailed its conformation when bound to the enzyme's active site. nih.gov Although A-kinase is a serine/threonine kinase, this work highlights how specific peptide sequences fit into kinase active sites to modulate their function. The structural features of this compound, particularly its charged residues, could facilitate binding to the regulatory domains of certain protein tyrosine kinases, potentially influencing their catalytic activity. However, further investigation is required to establish a direct link and elucidate the specific PTKs that may be modulated by this peptide.
Structural Elucidation and Conformational Analysis of His Leu Gly Leu Ala Arg
Primary Sequence-Activity Relationship
Each amino acid in the HIS-LEU-GLY-LEU-ALA-ARG sequence contributes distinct properties that collectively define the peptide's biological profile. The activity of a peptide is determined by factors such as its amino acid composition, the charge characteristics of its constituent amino acids, and its hydrophobic/hydrophilic nature. oup.com
Histidine (His): As the N-terminal residue, Histidine's imidazole (B134444) side chain is noteworthy. This ring structure allows Histidine to act as both a proton donor and acceptor at physiological pH, a property that is crucial in the active sites of many enzymes. unc.edu In the context of antioxidant peptides, the presence of His residues has been linked to higher radical scavenging activity. mdpi.com Its hydrophilic and basic properties may also influence the peptide's interaction with the aqueous cellular environment and receptor surfaces. mdpi.com
Leucine (B10760876) (Leu): This peptide contains two Leucine residues, which are hydrophobic amino acids. mdpi.com The presence of hydrophobic residues like Leucine is often responsible for creating a favorable hydrophobic micro-environment, which can be important for the peptide's structural stability and its ability to interact with nonpolar regions of target molecules, such as membrane proteins. mdpi.com
Glycine (B1666218) (Gly): Glycine is the simplest amino acid, lacking a side chain. arxiv.org This gives it significant conformational flexibility, allowing the peptide backbone to adopt a wider range of angles and shapes, which can be critical for fitting into a specific binding site.
Arginine (Arg): The C-terminal Arginine is a positively charged, basic amino acid. The distribution of basic residues like arginine is often critical for electrostatic interactions with negatively charged domains on target proteins or cell membranes. pnas.org
The table below summarizes the key characteristics and potential functional contributions of each amino acid residue in the peptide sequence.
| Residue Position | Amino Acid | Abbreviation | Key Properties | Potential Functional Contribution |
| 1 | Histidine | His | Aromatic, Basic, Hydrophilic | N-terminal recognition, Proton donor/acceptor, Antioxidant activity unc.edumdpi.com |
| 2 | Leucine | Leu | Aliphatic, Hydrophobic | Hydrophobic interactions, Structural stability mdpi.com |
| 3 | Glycine | Gly | Smallest residue, Flexible | Conformational flexibility, Allows for unique backbone turns arxiv.org |
| 4 | Leucine | Leu | Aliphatic, Hydrophobic | Hydrophobic interactions, Core structure formation mdpi.com |
| 5 | Alanine | Ala | Small, Nonpolar | Minimal steric hindrance, Contributes to hydrophobic character |
| 6 | Arginine | Arg | Basic, Positively Charged, Hydrophilic | C-terminal recognition, Electrostatic interactions, Enzyme substrate specificity pnas.orgnih.gov |
The Arginine residue at the C-terminus of the this compound sequence is of paramount importance for specific biological activities, particularly as a recognition site for certain enzymes. Research on carboxypeptidases, enzymes that cleave amino acids from the carboxyl end of a peptide, highlights this criticality.
A study on arginine carboxypeptidase produced by Porphyromonas gingivalis demonstrated the enzyme's high specificity for peptides with Arginine or Lysine (B10760008) at the C-terminus. nih.gov The enzyme was tested against a variety of synthetic peptides, including this compound. The results showed a significant release of arginine from this peptide, confirming that the C-terminal arginine is a key feature for substrate recognition and cleavage by this enzyme. nih.gov The rate of arginine release from this compound was measured at 8.36 nmol/min/µg of protein, one of the highest rates among the tested substrates. nih.gov
Furthermore, the study revealed that the penultimate residue also influences enzyme activity. The enzyme was unable to cleave peptides where a Proline residue was adjacent to the C-terminal Arginine. nih.gov This finding underscores the importance of the Alanine residue at position 5 in this compound, as it permits the efficient enzymatic cleavage of the terminal Arginine. Other studies on arginine-specific peptidases corroborate the finding that C-terminal Arginine is a crucial determinant for hydrolysis rates. nih.gov
The data from the study on P. gingivalis arginine carboxypeptidase is presented below, illustrating the enzyme's activity on various peptides.
| Synthetic Peptide Substrate | C-Terminal Residue | Penultimate Residue | Released Arginine or Lysine (nmol/min/µg) |
| Bz-Gly-Arg | Arg | Gly | 3.06 |
| Gly-Phe-Tyr-Arg | Arg | Tyr | 1.28 |
| Gly-Gly-Tyr-Arg | Arg | Tyr | 1.42 |
| Tyr-Ile-Gly-Ser-Arg | Arg | Ser | 5.61 |
| This compound | Arg | Ala | 8.36 |
| Ala-Ser-His-Leu-Gly-Leu-Ala-Arg | Arg | Ala | 7.19 |
| Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | Arg | Phe | 2.33 |
| Thr-Lys-Pro-Arg | Arg | Pro | Not Detected |
| Ala-Pro-Gly-Pro-Arg | Arg | Pro | Not Detected |
| Bz-Gly-Lys | Lys | Gly | 9.44 |
| Thr-Pro-Arg-Lys | Lys | Arg | 8.06 |
Data sourced from a study on arginine carboxypeptidase from Porphyromonas gingivalis. nih.gov
Influence of Individual Amino Acid Residues on Biological Function
Advanced Computational Modeling and Simulation
To gain deeper insights into the structural basis of its function, advanced computational techniques are employed. These methods allow for the prediction of the peptide's three-dimensional structure and the simulation of its dynamic behavior when interacting with biological targets.
The amino acid composition provides clues to its likely conformation. Residues such as Alanine and Leucine are known to favor the formation of α-helical structures. pnas.org Conversely, the Glycine residue introduces a point of high flexibility, potentially allowing for a turn or coil. The charged residues, Histidine and Arginine, are typically exposed to the solvent on the peptide's surface. unc.edu Nuclear Magnetic Resonance (NMR) studies on a similar peptide, Leu-Arg-Arg-Ala-Ser-Leu-Gly, bound to a protein kinase have shown that it likely adopts an extended coil conformation in the active site. nih.gov Modern structure prediction tools, which may utilize deep learning and treat each amino acid as a distinct token, can generate models of peptide structures even in the absence of experimental data. arxiv.orgbiorxiv.org Given its short length and the presence of the flexible Glycine residue, this compound is unlikely to form a stable, rigid structure in solution and is more likely to exist as an ensemble of conformations or adopt a specific structure upon binding to a target.
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov For the this compound peptide, MD simulations can model its interaction with a biological target, such as the active site of the arginine carboxypeptidase mentioned previously. nih.govscispace.com
The process typically begins with molecular docking, where the peptide is computationally placed into the binding site of the target protein. scispace.com Following docking, an MD simulation is run to observe the dynamic behavior of the peptide-protein complex in a simulated physiological environment. nih.gov This simulation tracks the motions of the complex over a set period, providing detailed information about its stability and the nature of the interactions. biorxiv.orgnih.gov
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of atoms for the peptide and protein over the course of the simulation. A stable RMSD value over time suggests that the peptide remains securely bound in the active site and the complex is stable. biorxiv.org
Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of individual amino acid residues. Higher RMSF values indicate greater movement. This can highlight which parts of the peptide and protein are most involved in the binding interaction. nih.gov
Interaction Analysis: The simulation allows for the identification of specific non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex. For instance, it would likely show strong electrostatic interactions between the peptide's C-terminal Arginine and negatively charged residues in the enzyme's active site. biorxiv.org
The table below outlines the conceptual steps and expected outcomes of an MD simulation study on the this compound peptide binding to a target enzyme.
| Simulation Step | Description | Key Output/Analysis |
| 1. System Preparation | The 3D structures of the peptide and the target protein are prepared. The peptide is "docked" into the protein's active site. | A starting model of the peptide-protein complex. |
| 2. Solvation and Ionization | The complex is placed in a simulated box of water molecules and ions to mimic a physiological environment. | An equilibrated system ready for simulation. |
| 3. MD Simulation | Newton's equations of motion are applied to all atoms, simulating their movement over a period (e.g., nanoseconds). | A trajectory file containing the coordinates of all atoms over time. |
| 4. Trajectory Analysis | The output trajectory is analyzed to understand the stability, flexibility, and interactions of the complex. | RMSD plots, RMSF plots, hydrogen bond analysis, and visualization of the binding mode. nih.govbiorxiv.org |
Through these advanced computational approaches, a detailed, dynamic picture of the structural basis for the biological activity of this compound can be developed.
Synthetic Strategies and Chemical Engineering of His Leu Gly Leu Ala Arg
Solid-Phase Peptide Synthesis Methodologies and Optimization
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing peptides like His-Leu-Gly-Leu-Ala-Arg. nih.govpnas.orgrsc.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The process is cyclical, involving deprotection of the N-terminal amino group, followed by the coupling of the next protected amino acid. The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is central to modern SPPS. rsc.org
The synthesis of a peptide containing sensitive residues like Histidine (His) and Arginine (Arg) requires careful optimization to maximize purity and yield. Key optimization strategies include:
Coupling Reagents: The choice of activating reagents for the carboxyl group of the incoming amino acid is critical. Reagents like N,N'-Diisopropylcarbodiimide (DIC) or tetra-n-butylammonium ethyl cyanohydroxyiminoacetate (TBEC) can be used, with studies showing TBEC may be effective when using side-chain unprotected histidine. rsc.orgresearchgate.net
Microwave-Assisted SPPS: The use of microwave energy can accelerate both the deprotection and coupling steps, significantly reducing synthesis time. peptide.com However, optimization is needed to prevent degradation, such as cooling pre-activated amino acids and applying microwave heating intermittently. peptide.com This is particularly beneficial for longer or more complex peptides. peptide.com
Side-Chain Protection: Histidine and Arginine possess reactive side chains that are typically protected during synthesis to prevent side reactions. However, recent advancements focus on using these amino acids with their side chains unprotected to improve the atom economy and reduce impurities generated during the final cleavage step. rsc.orgresearchgate.net
Reaction Conditions: Factors like temperature and pre-activation time are optimized to enhance coupling efficiency. For instance, pre-activating amino acids at a reduced temperature (10-12 °C) before adding them to the reaction vessel can extend their half-life and lead to more efficient coupling. peptide.com
The general workflow for SPPS is summarized in the table below.
| Step | Description | Common Reagents/Conditions | Optimization Considerations |
|---|---|---|---|
| Resin Loading | The C-terminal amino acid (Arginine) is attached to the solid support resin. | Pre-loaded Wang or 2-Chlorotrityl chloride resin. | Choosing a resin appropriate for the desired C-terminal modification (e.g., amide vs. carboxylic acid). |
| Deprotection | Removal of the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid. | 20-40% Piperidine in DMF. | Microwave heating can shorten deprotection times. peptide.com |
| Coupling | Activation and coupling of the next N-Fmoc protected amino acid in the sequence. | HBTU, HATU, DIC/Oxyma, TBEC. rsc.org | Cooling of pre-activated amino acids; using unprotected His/Arg to improve sustainability. rsc.orgpeptide.com |
| Washing | The resin is washed to remove excess reagents and by-products. | Dimethylformamide (DMF), Dichloromethane (DCM). | Percolation techniques can minimize solvent use. rsc.org |
| Cleavage & Deprotection | The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) with scavengers (e.g., water, TIS). novoprolabs.com | The scavenger cocktail is optimized to prevent side reactions with sensitive residues. |
Design and Incorporation of Fluorogenic and Chromogenic Tags for Probes
To function as a molecular probe for monitoring enzyme activity, the this compound peptide can be chemically modified with fluorogenic or chromogenic tags. nih.govrsc.org Since this peptide sequence is a known substrate for enzymes like arginine carboxypeptidase, which cleaves the C-terminal arginine, it is an ideal candidate for designing enzyme-activated probes. nih.gov
The most common design strategy is based on Fluorescence Resonance Energy Transfer (FRET). sigmaaldrich.com This involves attaching a fluorophore and a quencher to the peptide. In the intact peptide, the quencher suppresses the fluorophore's signal. sigmaaldrich.com Upon enzymatic cleavage of the peptide bond between specific residues (e.g., between Ala and Arg), the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. sigmaaldrich.com
Another approach is the "pro-fluorophore" design, where a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC) is attached to the peptide via an amide bond. rsc.orgsigmaaldrich.com The fluorescence of the coumarin (B35378) is inherently low when part of the peptide chain. rsc.org Proteolytic cleavage liberates the free AMC, resulting in a strong fluorescent signal. sigmaaldrich.com
Key considerations for designing such probes include:
Specificity: The peptide sequence must be selectively recognized and cleaved by the target enzyme.
Fluorophore/Quencher Pair: The chosen pair must have appropriate spectral overlap and be positioned effectively within the peptide to ensure efficient quenching in the intact state. sigmaaldrich.com
Linker Chemistry: Stable and efficient methods are needed to attach the tags to the peptide, often at the N-terminus and a side chain of an internal amino acid, or via pre-loaded resins for C-terminal labeling. sigmaaldrich.com
Solubility and Stability: The final probe must be soluble and stable in aqueous buffer conditions used for biological assays. nih.govnih.gov
The table below lists some common tags used in the design of peptide-based fluorogenic probes.
| Tag Type | Example | Excitation (Ex) λ (nm) | Emission (Em) λ (nm) | Principle of Action |
|---|---|---|---|---|
| Pro-fluorophore | AMC (7-amino-4-methylcoumarin) | ~342 | ~441 | Fluorescence is unmasked upon cleavage of the peptide-AMC amide bond. sigmaaldrich.com |
| FRET Pair (Fluorophore) | Mca ((7-Methoxycoumarin-4-yl)acetyl) | ~325 | ~400 | In a FRET pair, the fluorophore's emission is quenched by the acceptor. Cleavage separates the pair, restoring fluorescence. sigmaaldrich.commedchemexpress.com |
| EDANS | ~336 | ~490 | ||
| FRET Pair (Quencher) | Dnp (2,4-Dinitrophenyl) | N/A (Quencher) | Absorbs the energy emitted by the fluorophore. Often paired with Mca or Dansyl. sigmaaldrich.com | |
| Dabcyl | N/A (Quencher) |
Development of Peptide Analogs and Peptidomimetics
While native peptides are excellent research tools, their application can be limited by poor stability against proteolysis and unfavorable pharmacokinetics. unc.edu To overcome these limitations, analogs and peptidomimetics of this compound are developed. A peptide analog involves minor modifications, such as substituting one or more amino acids, while a peptidomimetic has more significant structural alterations designed to mimic the peptide's essential features while improving its drug-like properties. unc.eduebi.ac.uk
The goals of developing analogs and peptidomimetics include:
Enhanced Stability: Introducing modifications like D-amino acids, N-alkylation, or replacing labile peptide bonds with non-natural linkers can increase resistance to enzymatic degradation. unc.edunih.gov
Improved Potency and Selectivity: Modifications can alter the peptide's conformation, potentially leading to a tighter and more selective binding to its biological target. nih.gov
Better Bioavailability: Structural changes can improve absorption and distribution properties. nih.gov
Common strategies for creating peptide analogs and peptidomimetics are outlined below.
| Modification Strategy | Description | Example | Intended Effect |
|---|---|---|---|
| Amino Acid Substitution | Replacing one or more amino acids with other natural or non-natural amino acids. | Replacing L-Ala with D-Ala. | Increase proteolytic stability; probe structure-activity relationships. unc.edu |
| Backbone Modification | Altering the peptide backbone, for example, by N-methylation of an amide nitrogen. | N-methyl Glycine (B1666218) (Sarcosine). | Increase stability and influence conformation. nih.gov |
| Cyclization | Forming a cyclic structure through a head-to-tail, side-chain-to-side-chain, or other linkage. | Introducing Cys residues for a disulfide bridge. | Constrain conformation, increase receptor affinity and stability. unc.edu |
| Peptide Bond Isosteres | Replacing a peptide bond (-CO-NH-) with a surrogate that is resistant to hydrolysis. | Reduced amide bond (-CH2-NH-). | Dramatically increase resistance to peptidases. upc.edu |
Systematic Structure-Activity Relationship (SAR) studies are essential for understanding how each part of the this compound peptide contributes to its biological activity and for guiding the rational design of more potent or stable analogs. unc.edu This is achieved by systematically modifying the peptide's structure—such as by substituting individual amino acids—and measuring the effect of each change on a specific biological function. nih.gov
For peptides that are enzyme substrates, SAR studies can map the substrate specificity of the enzyme. Research on the arginine carboxypeptidase from Porphyromonas gingivalis used this compound and other synthetic peptides to determine its cleavage requirements. nih.gov The results demonstrated an absolute requirement for either an Arginine (Arg) or Lysine (B10760008) (Lys) at the C-terminus for the enzyme to be active. nih.gov Furthermore, the study showed that if the residue adjacent to the C-terminal Arg is a Proline, the peptide is not cleaved, highlighting the importance of the penultimate amino acid. nih.gov
Similarly, in studies of a related peptide, the C3a anaphylatoxin fragment C3a-(70-77) (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg), it was found that the C-terminal arginine is essential for its biological activity. nih.govpnas.org Replacing the terminal Arg with Glycine reduced the peptide's activity to just 1% of the original, and complete removal of the Arg by carboxypeptidase B abolished its activity. nih.govpnas.org
These findings underscore the critical role of the C-terminal arginine in the biological recognition of this compound and related peptides. The table below, adapted from data on arginine carboxypeptidase substrate specificity, illustrates a practical SAR investigation. nih.gov
| Peptide Sequence | C-Terminal Residue | Penultimate Residue | Relative Activity (Released Arg/Lys) |
|---|---|---|---|
| This compound | Arg | Ala | 8.36 |
| Ala-Ser-His-Leu-Gly-Leu-Ala-Arg | Arg | Ala | 7.19 |
| Tyr-Ile-Gly-Ser-Arg | Arg | Ser | 5.61 |
| Thr-Pro-Arg-Lys | Lys | Arg | 8.06 |
| Thr-Lys-Pro-Arg | Arg | Pro | Not Detected |
| Ala-Pro-Gly-Pro-Arg | Arg | Pro | Not Detected |
| Asp-Arg-Val-Tyr-His-Pro-Phe | Phe | Pro | Not Detected |
This data demonstrates the high specificity of the enzyme for peptides with a C-terminal Arginine or Lysine, and the inhibitory effect of a penultimate Proline residue. nih.gov
Methodological Approaches for Research and Characterization of His Leu Gly Leu Ala Arg
High-Resolution Analytical Techniques
To ensure the identity and quality of synthetic peptides like HIS-LEU-GLY-LEU-ALA-ARG, a variety of high-resolution analytical methods are employed. These techniques provide detailed information about the peptide's sequence, mass, and purity.
Mass Spectrometry (e.g., UPLC-MS/MS, MALDI-TOF MS) for Sequence and Quantitative Analysis
Mass spectrometry (MS) is a cornerstone technique for the analysis of peptides, offering high sensitivity and accuracy in determining molecular weight and sequence. chemicke-listy.czsigmaaldrich.com
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This powerful method combines the high-resolution separation of UPLC with the sensitive detection and fragmentation capabilities of tandem mass spectrometry. nih.gov UPLC-MS/MS is widely used for the quantitative analysis of amino acids and peptides in complex biological matrices. nih.govmdpi.comnih.gov The initial UPLC separation resolves the target peptide from impurities, after which the mass spectrometer determines its mass-to-charge ratio. Subsequent fragmentation (MS/MS) of the peptide ion generates a characteristic pattern of fragment ions, which can be used to confirm the amino acid sequence. nih.gov For this compound, this would involve confirming the mass of the parent ion and then matching the fragment ions to the expected b- and y-ion series for the given sequence.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is another critical tool, particularly for determining the molecular weight of peptides with high accuracy. chemicke-listy.czshimadzu.com In this technique, the peptide is co-crystallized with a matrix and irradiated with a laser, causing desorption and ionization. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio. diva-portal.org This method is excellent for rapid quality control of synthetic peptides to verify the presence of the correct product and assess its purity. shimadzu.com Analysis of peptides by MALDI-TOF MS can also provide sequence information through post-source decay (PSD) analysis. chemicke-listy.cz
Table 1: Mass Spectrometry Techniques for this compound Analysis
| Technique | Principle | Application for this compound | Key Findings |
| UPLC-MS/MS | Combines liquid chromatography separation with mass analysis and fragmentation. nih.gov | Quantitative analysis, sequence confirmation, and impurity profiling. | Provides precise quantification and unambiguous sequence verification through fragmentation patterns. mdpi.comnih.gov |
| MALDI-TOF MS | Laser-induced desorption/ionization and mass analysis by time-of-flight. diva-portal.org | Rapid molecular weight determination and purity assessment. shimadzu.com | Confirms the correct molecular mass of the synthesized peptide and identifies potential synthesis-related impurities. chemicke-listy.czshimadzu.com |
Advanced Chromatographic Separations (e.g., HPLC, Thin-Layer Chromatography)
Chromatographic techniques are fundamental for the purification and purity assessment of synthetic peptides. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for both the purification and analysis of peptides. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides, where separation is based on the hydrophobicity of the molecules. For this compound, a gradient of an organic solvent (like acetonitrile) in water is typically used to elute the peptide from a C18 column. semanticscholar.org The purity of the peptide is determined by the percentage of the total peak area that corresponds to the main peptide peak in the chromatogram.
Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic method that can be used for monitoring the progress of a synthesis and for preliminary purity checks. nih.gov The peptide is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) moves up the plate by capillary action, separating the components based on their differential partitioning between the two phases. researchgate.net While less quantitative than HPLC, TLC provides a quick visual assessment of the number of components in a sample.
Table 2: Chromatographic Methods for this compound
| Technique | Principle | Application for this compound | Expected Outcome |
| HPLC | Separation based on differential partitioning between a stationary and a mobile phase under high pressure. researchgate.net | Purification and quantitative purity assessment. | A single, sharp peak in the chromatogram indicates high purity. |
| TLC | Separation on a planar surface based on differential partitioning between a stationary phase and a mobile phase. researchgate.net | Rapid, qualitative purity check and reaction monitoring. | A single spot on the TLC plate suggests a high degree of purity. |
N-Terminal and C-Terminal Sequencing Methods (e.g., Edman Degradation)
Determining the correct amino acid sequence is paramount.
Edman Degradation: This classical method provides stepwise sequencing from the N-terminus of a peptide. wikipedia.orglibretexts.orgehu.eus The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC), cleaved off, and identified. The process is then repeated for the next amino acid in the shortened peptide chain. libretexts.org Automated sequencers can reliably sequence peptides up to 30-50 residues long. wikipedia.orgcreative-proteomics.com For this compound, Edman degradation would be used to confirm the sequence residue by residue, starting from Histidine. pnas.org
C-Terminal Sequencing: While less common than N-terminal sequencing, methods exist for determining the C-terminal amino acid. Enzymatic methods using carboxypeptidases are often employed. These enzymes specifically cleave the C-terminal amino acid, which can then be identified. For this compound, the C-terminal residue is Arginine. It has been shown that digestion with carboxypeptidase B, which removes C-terminal arginine, leads to the inactivation of related peptides. pnas.orgnih.gov
Electrophoretic Homogeneity Assessment
Electrophoretic techniques separate molecules based on their charge-to-mass ratio and are used to assess the homogeneity of a peptide sample. mtoz-biolabs.commdpi.com
Capillary Electrophoresis (CE): CE offers high-resolution separations of peptides and proteins. researchgate.net In CE, a sample is introduced into a narrow capillary filled with an electrolyte solution, and a high voltage is applied. Molecules migrate at different velocities depending on their electrophoretic mobility. A single, sharp peak in the electropherogram is indicative of a homogeneous sample. mdpi.com This technique is valuable for detecting subtle impurities that might not be resolved by HPLC. creative-proteomics.com High-voltage paper electrophoresis has also been used to confirm the homogeneity of related synthetic peptides. pnas.org
In Vitro Cellular and Biochemical Assays
Once the chemical identity and purity of this compound are established, its biological activity is characterized using in vitro assays.
Isolated Tissue Organ Bath Studies (e.g., Guinea Pig Ileum/Uterus Contraction)
The biological activity of this compound and related peptides has been assessed by their ability to induce smooth muscle contraction in isolated tissue preparations. pnas.orgnih.gov
Guinea Pig Ileum Contraction: The guinea pig ileum is a classic pharmacological preparation used to study the contractile or relaxant effects of substances. The tissue is suspended in an organ bath containing a physiological salt solution, and the contractile responses to the addition of the peptide are recorded. Studies have shown that a related octapeptide, Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, causes a histamine-mediated contraction of guinea pig ileum strips. pnas.orgnih.govoup.com This effect can be quantified to determine the potency of the peptide.
Guinea Pig Uterus Contraction: Similar to the ileum preparation, the isolated guinea pig uterus is used to assess the effects of compounds on uterine smooth muscle. The synthetic octapeptide Ala-Ser-His-Leu-Gly-Leu-Ala-Arg has been shown to cause contraction of the guinea pig uterus. pnas.orgnih.gov These assays are crucial for understanding the structure-activity relationship of these peptides. nih.gov
Table 3: In Vitro Assays for this compound
| Assay | Tissue | Measured Response | Relevance |
| Isolated Organ Bath | Guinea Pig Ileum | Smooth muscle contraction. nih.govoup.com | Characterizes the peptide's ability to stimulate gut smooth muscle, a key indicator of its biological activity. nih.gov |
| Isolated Organ Bath | Guinea Pig Uterus | Smooth muscle contraction. pnas.orgnih.gov | Assesses the peptide's effect on uterine tissue, providing further insight into its pharmacological profile. |
Mast Cell Degranulation and Vasoactive Mediator Release Assays
The biological activity of this compound and its analogues is frequently assessed by their capacity to induce mast cell degranulation and the subsequent release of vasoactive mediators like histamine (B1213489) and serotonin (B10506). nih.gov Methodologically, these assays often involve the isolation of mast cells, typically from rat peritoneal cavities, which are then incubated with the peptide. nih.govpnas.org The release of mediators is quantified to determine the peptide's potency. pnas.org
Detailed Research Findings: Synthetic octapeptides that include the core this compound sequence have been shown to cause the release of vasoactive amines from isolated rat mast cells. nih.govpnas.org The activity of these synthetic peptides is reported to be approximately 1-2% of that of the natural human C3a anaphylatoxin on a molar basis. nih.govpnas.org This indicates that while the C-terminal octapeptide sequence determines the biological specificity, the full potency of the native C3a molecule relies on its complete structure. nih.govpnas.org The process of mast cell degranulation is a crucial event in allergic and anaphylactic reactions, and tryptases released from these cells can further amplify the response by provoking degranulation in nearby mast cells. nih.govnih.gov
Endothelial Permeability Assays
Assays to measure changes in endothelial or vascular permeability are critical for characterizing peptides that mimic anaphylatoxins. These assays typically involve injecting the peptide intradermally into an animal model, such as a guinea pig, and observing the resulting changes in local blood vessel permeability. nih.govpnas.org Often, a dye is administered intravenously to visualize and quantify the extent of plasma extravasation at the injection site. pnas.org
Detailed Research Findings: The synthetic octapeptide Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, which contains the core sequence of interest, has been demonstrated to increase vascular permeability in both guinea pig and human skin. nih.govpnas.org When injected into human skin, this peptide produced a visible wheal and flare response, characteristic of increased permeability and local inflammation. pnas.org The potency for this effect was estimated to be about 1% of that of native C3a on a molar basis. pnas.org
Cell Line-Based Secretion and Activation Studies (e.g., RBL-2H3 cells)
The rat basophilic leukemia (RBL-2H3) cell line is a widely used and valuable model for studying mast cell functions, including degranulation and mediator secretion. cytion.com These cells express high-affinity IgE receptors (FcεRI) and can be activated by various stimuli to release mediators like histamine and β-hexosaminidase. cytion.comgoogleapis.com Assays using RBL-2H3 cells involve sensitizing the cells with IgE, followed by stimulation with an antigen or the test compound. The extent of degranulation is then measured by quantifying the release of granular enzymes such as β-hexosaminidase into the supernatant. googleapis.com
Detailed Research Findings: Studies using peptides containing the this compound sequence have yielded interesting results in RBL-2H3 cells. A C-terminal 21-mer peptide of human C3a, which includes this sequence, was found to inhibit the antigen-induced release of β-hexosaminidase from RBL-2H3 cells in a dose-dependent manner. googleapis.com Notably, the peptide by itself, in the same concentration range, did not trigger a secretory response. googleapis.com This suggests a modulatory role for this peptide in IgE-mediated mast cell activation, distinguishing its action on mucosal-type mast cell models from its direct degranulating effect on other mast cell types. googleapis.com
Enzyme Kinetic and Specificity Assays (e.g., Quenched Fluorogenic Substrate Hydrolysis for MMPs/TACE, Carboxypeptidase Assays)
Enzyme assays are crucial for understanding the metabolic stability and potential interactions of this compound with various proteases.
Quenched Fluorogenic Substrate Hydrolysis for MMPs/TACE: This method provides a continuous and highly sensitive means to evaluate protease activity. springernature.comnih.gov It utilizes synthetic peptide substrates that are chemically modified with a fluorophore and a quencher group. interchim.fr When the peptide is intact, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). nih.govinterchim.fr Upon enzymatic cleavage of a specific bond within the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. Peptides with sequences similar to this compound, particularly those containing a Gly-Leu bond, are often used to design substrates for Matrix Metalloproteinases (MMPs) and Tumor Necrosis Factor-α Converting Enzyme (TACE). nih.govresearchgate.net
Detailed Research Findings: While specific kinetic data for the hydrolysis of this compound by MMPs or TACE is not detailed in the provided context, structurally related peptides have been characterized extensively. For instance, the fluorogenic peptide Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) serves as an effective substrate for several collagenases (MMP-1, MMP-8, MMP-13), MT1-MMP, and TACE. nih.govresearchgate.net The design of such substrates highlights the importance of the core amino acid sequence in determining enzyme specificity. nih.gov
| Substrate Name | Sequence | Target Enzymes | Fluorophore/Quencher Pair |
|---|---|---|---|
| FS-6 | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | MMPs (Collagenases), TACE | Mca / Dpa |
| Generic MMP Substrate | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | MMP-1, MMP-2, MMP-3 | Trp / Dnp |
| MMP-13 Substrate | Cy5.5-Gly-Pro-Leu-Gly-Met-Arg-Gly-Leu-Gly-Lys(BHQ-3) | MMP-13 | Cy5.5 / BHQ-3 |
Carboxypeptidase Assays: These assays measure the activity of exopeptidases that cleave C-terminal amino acid residues. The methodology can involve incubating the peptide substrate with the enzyme, followed by quantification of the released amino acid using techniques like ninhydrin (B49086) colorimetric methods or an amino acid analyzer. nih.gov
Detailed Research Findings: The biological activity of the synthetic C3a analogue Ala-Ser-His-Leu-Gly-Leu-Ala-Arg is critically dependent on its C-terminal arginine. nih.govpnas.org Digestion with carboxypeptidase B, an enzyme that specifically removes C-terminal arginine or lysine (B10760008) residues, results in the complete inactivation of the peptide. nih.govpnas.org This finding underscores that the terminal arginine is essential for the peptide's ability to interact with its cellular targets and elicit biological responses. pnas.org In contrast, a synthetic analogue where the C-terminal arginine was replaced with glycine (B1666218) was found to be only about 1% as active, further confirming the importance of the terminal arginine residue. nih.gov
Preclinical In Vivo Animal Model Research
Animal models are indispensable for studying the systemic effects and biodistribution of peptides like this compound.
Studies on Systemic Anaphylactic Reactions in Model Organisms
The term "anaphylatoxin" for C3a is derived from its ability to induce a systemic reaction in animal models, such as the guinea pig, that strongly resembles acute anaphylactic shock. pnas.org Research in this area involves administering the peptide to the animal and observing for systemic responses, including respiratory distress, blood pressure changes, and widespread mast cell degranulation. pnas.org
Detailed Research Findings: As a peptide that mimics the C-terminal end of C3a, this compound and its close analogues are studied within the context of anaphylaxis. nih.govpnas.org These peptides qualitatively reproduce the biological activities of the parent C3a molecule, including the induction of smooth muscle contraction and increased vascular permeability, which are key components of a systemic anaphylactic response. nih.govpnas.org The use of guinea pig models has been instrumental in characterizing these anaphylatoxin-like properties. pnas.org
Real-time In Vivo Fluorescence Imaging of Peptide Cleavage and Biodistribution
Real-time in vivo fluorescence imaging is a powerful, non-invasive technique used to visualize biological processes in living animals. For peptide research, this often involves activatable probes. nih.gov A peptide substrate is labeled with a near-infrared (NIR) fluorescent dye and a quencher. nih.gov In its intact state, the probe's fluorescence is quenched. When the animal is dosed with the probe, and the probe reaches a tissue where an enzyme capable of cleaving the peptide is active, the dye and quencher are separated, resulting in a localized fluorescence signal that can be detected externally. nih.govnih.gov
Detailed Research Findings: While direct in vivo imaging studies specifically using this compound were not found in the provided search results, this methodology has been successfully applied to structurally similar peptides, particularly MMP substrates. For example, probes containing the Gly-Leu cleavage site have been designed for imaging MMP activity in tumor-bearing mice. nih.gov An MT1-MMP-specific probe with a Phe-Leu cleavage site was used to visualize MT1-MMP-positive tumors, demonstrating the high specificity and utility of this technique for tracking peptide cleavage and biodistribution in real-time. nih.gov This approach offers a promising avenue for future in vivo characterization of this compound and its susceptibility to cleavage by various proteases in a physiological setting.
| Assay/Model | Key Finding | Reference |
|---|---|---|
| Rat Mast Cell Degranulation | Causes release of vasoactive amines; ~1-2% activity of native C3a. | pnas.org, nih.gov |
| Endothelial Permeability (Guinea Pig/Human) | Increases vascular permeability, causing wheal and flare. | pnas.org, nih.gov |
| RBL-2H3 Cell Secretion | Inhibits antigen-induced degranulation; no direct secretory effect. | googleapis.com |
| Carboxypeptidase B Digestion | Activity is completely abolished upon removal of C-terminal Arginine. | pnas.org, nih.gov |
| Systemic Anaphylaxis Model (Guinea Pig) | Mimics anaphylatoxin activities of C3a, contributing to shock-like symptoms. | pnas.org |
High-Throughput Screening (HTS) Platforms
High-Throughput Screening (HTS) represents a cornerstone in modern biochemical and pharmaceutical research, enabling the rapid assessment of thousands to millions of compounds for a specific biological activity. These platforms are instrumental in identifying molecules that can modulate the function of enzymes or serve as binding partners for proteins of interest. For the hexapeptide this compound, HTS provides a powerful means to elucidate its biochemical roles, particularly in the context of enzyme interaction and molecular recognition.
Identification of Novel Enzyme Substrates and Inhibitors
HTS platforms are frequently employed to discover or characterize enzyme substrates and inhibitors by using sensitive detection methods, often based on fluorescence. A common strategy involves quenched fluorescent substrates that emit a signal upon enzymatic cleavage. These assays utilize fluorescence resonance energy transfer (FRET), where a fluorophore and a quencher are incorporated into a peptide sequence. nih.gov When the peptide is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by a protease, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. nih.gov This method allows for continuous and rapid kinetic evaluation, making it ideal for screening large compound libraries for potential inhibitors or for determining the substrate specificity of an enzyme. nih.govresearchgate.net
Research on the proteolytic enzymes of the bacterium Porphyromonas gingivalis has utilized the peptide this compound to characterize enzyme activity. This peptide, a fragment of anaphylatoxin C3a (residues 72-77), was tested as a potential substrate for a purified Arginine Carboxypeptidase (RCP). asm.org The study measured the release of the C-terminal arginine from various synthetic peptides. The results demonstrated that RCP effectively cleaves arginine from this compound, indicating that this hexapeptide serves as a substrate for this specific metalloenzyme. asm.org
The table below details the enzymatic activity of the purified Arginine Carboxypeptidase (RCP) on this compound and other related synthetic peptides, quantifying the release of the C-terminal basic amino acid.
| Synthetic Peptide Substrate | Released Arginine or Lysine (μmol/mg protein) |
|---|---|
| This compound | 8.36 |
| Ala-Ser-His-Leu-Gly-Leu-Ala-Arg | 7.19 |
| Bz-Gly-Lys (hippuryl-lysine) | 9.44 |
| Thr-Pro-Arg-Lys | 8.06 |
| Tyr-Ile-Gly-Ser-Arg | 5.61 |
| Val-His-Leu-Thr-Pro-Val-Glu-Lys | 4.47 |
| Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) | 2.33 |
| Gly-Gly-Tyr-Arg | 1.42 |
| Gly-Phe-Tyr-Arg | 1.28 |
| Bz-Gly-Arg (hippuryl-arginine) | 3.06 |
Data sourced from a study on Arginine Carboxypeptidase from Porphyromonas gingivalis. asm.org
Screening of Combinatorial Peptide Libraries for Binding Partners
Combinatorial peptide libraries are vast collections of different peptide sequences that can be screened to identify molecules with high affinity for a specific target, such as a receptor, enzyme, or antibody. biorxiv.org These libraries can be generated through biological methods like phage display or through chemical synthesis, such as the "one-bead-one-compound" (OBOC) split-mix synthesis approach. nih.govacs.org The OBOC method allows for the creation of millions of unique peptide sequences, with each bead in the library displaying a single type of peptide. nih.gov
The screening process involves incubating the library with a fluorescently labeled target protein. Beads that bind to the target become fluorescent and can be isolated for sequencing. acs.org This high-throughput approach is a powerful tool for discovering novel peptide ligands for proteins of interest. biorxiv.orgchemrxiv.org A peptide sequence like this compound could be identified through such a screen if it possesses binding affinity for a particular protein target being investigated. The frequency of its appearance among the "hit" peptides would correlate with its binding specificity and affinity. acs.org
The table below outlines the general workflow for identifying binding partners from a combinatorial peptide library.
| Step | Description | Example Technique |
|---|---|---|
| 1. Library Synthesis | Creation of a diverse collection of peptides. | Split-mix solid-phase synthesis for an OBOC library. acs.org |
| 2. Target Labeling | The protein of interest is labeled with a reporter molecule. | Conjugation with a fluorescent dye (e.g., rhodamine). acs.org |
| 3. Screening | The labeled target protein is incubated with the peptide library. | Incubation of the library beads with the labeled protein. |
| 4. Hit Isolation | Peptide-beads that bind the target are identified and physically isolated. | Automated flow cytometry or manual selection of fluorescent beads. acs.org |
| 5. Sequencing | The amino acid sequence of the hit peptides is determined. | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry. acs.org |
| 6. Validation | The binding affinity and specificity of the identified peptide are confirmed. | Synthesis of the identified peptide and characterization via affinity chromatography. acs.org |
Molecular Interaction Discovery Platforms
Beyond HTS, other platforms are dedicated to uncovering and mapping the complex network of molecular interactions within a cell. These systems are particularly useful for identifying which proteins or other molecules a specific peptide, such as this compound, interacts with, thereby providing clues to its biological function.
Yeast Two-Hybrid Systems for Protein-Peptide Interaction Mapping
The yeast two-hybrid (Y2H) system is a powerful genetic method for detecting protein-protein and protein-peptide interactions in vivo. oup.comnih.gov The system relies on the reconstitution of a functional transcription factor (commonly the yeast GAL4 protein) which has two separable domains: a DNA-binding domain (DBD) and an activation domain (AD). thermofisher.com
In a typical Y2H screen to find protein partners for a peptide, the peptide of interest, such as this compound, is fused to the DBD, creating the "bait." This bait is co-expressed in yeast with a library of proteins fused to the AD, known as the "prey." biorxiv.org If a prey protein interacts with the bait peptide, the DBD and AD are brought into close proximity, reconstituting the transcription factor. This functional transcription factor then activates reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast cell to grow on a selective medium and/or produce a colorimetric signal (e.g., turn blue in the presence of X-gal). thermofisher.combiorxiv.org This system can efficiently screen large libraries to identify novel interaction partners for a given peptide. nih.govnih.gov Conversely, a library of peptides can be screened against a single protein bait to identify peptide sequences that bind to it. oup.combiorxiv.org
The table below illustrates the components and principles of a hypothetical Y2H screen using this compound as the bait to identify its interacting proteins.
| Component | Description | Function |
|---|---|---|
| Bait Plasmid | Encodes a fusion protein of the GAL4 DNA-binding domain (DBD) and the peptide this compound. | Binds to the specific DNA sequence (operator) upstream of the reporter genes. |
| Prey Plasmid Library | A collection of plasmids, each encoding a fusion of the GAL4 activation domain (AD) to a different protein from a cDNA library. | Provides a diverse pool of potential interacting partners for the bait peptide. |
| Yeast Reporter Strain | A yeast strain engineered with reporter genes (e.g., lacZ, HIS3) under the control of a GAL4-responsive promoter. | Provides the cellular environment for the interaction and the means of detecting it. |
| Positive Interaction | The bait peptide binds to a prey protein, bringing the DBD and AD together. | Activates transcription of reporter genes, leading to cell survival on selective media and/or a color change. |
| No Interaction | The bait peptide and prey protein do not bind. | The DBD and AD remain separate, reporter genes are not activated, and the yeast cell does not grow on selective media. |
Broader Biological and Physiological Contexts of His Leu Gly Leu Ala Arg
Role in Complement System Homeostasis and Pathophysiology
The complement system is a crucial component of innate immunity, and its precise regulation is vital to prevent damage to host tissues. The peptide His-Leu-Gly-Leu-Ala-Arg, as the C-terminal part of FHR-1, plays a significant role in this delicate balance. FHR-1 is one of five human Factor H-related proteins (FHRs) that bind to the central complement component C3b. researchgate.net
FHR-1 shares a high degree of sequence identity with Factor H (FH), the primary soluble inhibitor of the alternative complement pathway. researchgate.netaai.org Specifically, the three C-terminal short consensus repeat (SCR) domains of FHR-1 (SCRs 3-5) are approximately 98% identical to the C-terminal domains of FH (SCRs 18-20). frontiersin.org This C-terminal region in both proteins is responsible for binding to ligands such as C3b and cell surfaces. aai.orgnih.gov
Due to this structural similarity, FHR-1 acts as a competitive antagonist of FH. nih.govfrontiersin.org By competing with the inhibitor FH for binding sites on C3b and host surfaces, FHR-1 can promote complement activation. nih.gov However, its role is complex, as it has also been shown to restrain complement activation by inhibiting the C5 convertase and the formation of the terminal complement complex (TCC). nih.gov This contradictory function suggests that FHR-1's activity is highly dependent on the specific context and location. nih.gov
The pathophysiological significance of this peptide's parent protein is highlighted by the association of genetic variations in the FHR-1 C-terminus with several diseases. nih.gov Mutations that increase the similarity of the FHR-1 C-terminus to that of FH are linked to atypical hemolytic uremic syndrome (aHUS), a severe disease characterized by uncontrolled complement activation leading to thrombosis and renal failure. frontiersin.orgnih.gov Conversely, mutations in the N-terminus of FHRs that enhance their multimerization are associated with C3 glomerulopathy (C3G). nih.gov
Furthermore, the peptide sequence itself, as a fragment of the C3a anaphylatoxin, possesses potent inflammatory properties. nih.govpnas.org The C-terminal pentapeptide Leu-Gly-Leu-Ala-Arg is considered the essential active site of C3a, responsible for inducing smooth muscle contraction and increasing vascular permeability. nih.gov The addition of the N-terminal Histidine in the hexapeptide is part of a larger C3a octapeptide that exhibits even greater activity. nih.gov
Research Findings on this compound in the Complement System
| Finding | Associated Protein/Peptide | Key Implication | Reference |
|---|---|---|---|
| The C-terminus of FHR-1 competes with Factor H for binding to C3b and cell surfaces. | FHR-1 | Modulates complement activation by antagonizing the primary inhibitor, Factor H. | researchgate.netnih.gov |
| Mutations in the C-terminus of FHR-1 are associated with atypical hemolytic uremic syndrome (aHUS). | FHR-1 | Dysregulation of FHR-1 function contributes to severe complement-mediated diseases. | frontiersin.orgnih.gov |
| The peptide sequence, as part of C3a, functions as an anaphylatoxin. | C3a (residues 72-77) | Directly mediates inflammatory responses like smooth muscle contraction and vascular permeability. | nih.govpnas.orgnih.gov |
| FHR-1 can inhibit the formation of the terminal complement complex (TCC). | FHR-1 | Exhibits a dual regulatory role, capable of both promoting and inhibiting different stages of the complement cascade. | nih.gov |
Significance in Peptide Metabolism and Proteolytic Regulation Networks
The biological activity of peptides is often tightly controlled by proteolytic enzymes that can generate, modify, or degrade them. The hexapeptide this compound is a substrate for specific proteases, highlighting its integration into proteolytic regulatory networks.
A key enzyme that processes this peptide is carboxypeptidase. Research has shown that the biological activity of the C3a-derived peptide is completely abolished by digestion with carboxypeptidase B, which specifically removes the essential C-terminal arginine residue. nih.gov This inactivation demonstrates a critical mechanism of metabolic control, where a simple cleavage event terminates the peptide's potent inflammatory signaling.
This susceptibility to proteolytic cleavage is exploited by certain pathogens. For instance, the bacterium Porphyromonas gingivalis, a major causative agent of periodontitis, produces an arginine carboxypeptidase (RCP). nih.gov This bacterial enzyme is capable of releasing arginine from peptides with a C-terminal arginine, and this compound (listed as anaphylatoxin C3a fragment 72-77) was studied as a potential substrate. nih.gov The enzyme's function is to release essential amino acids for the bacterium's growth, directly linking host peptide metabolism to bacterial nutrition and pathogenesis. nih.gov
The generation of the peptide itself is a result of proteolysis within the complement cascade, where C3 is cleaved to produce C3b and the C3a anaphylatoxin. nih.gov This process underscores how proteolytic networks create biologically active fragments from larger, inactive precursors. The subsequent cleavage of the C-terminal arginine from C3a by endogenous carboxypeptidases is a rapid inactivation step that prevents excessive inflammation.
Enzymatic Regulation of this compound and Related Peptides
| Enzyme | Source | Action on Peptide | Biological Consequence | Reference |
|---|---|---|---|---|
| Carboxypeptidase B | Host (e.g., human plasma) | Removes the C-terminal Arginine. | Inactivates the anaphylatoxin activity of the peptide. | nih.gov |
| Arginine Carboxypeptidase (RCP) | Porphyromonas gingivalis (Bacterium) | Releases the C-terminal Arginine. | Serves as a nutritional source for the pathogen; potential virulence mechanism. | nih.gov |
| Matrix Metalloproteinases (MMPs) | Host (e.g., human cells) | Cleave peptides with similar motifs (e.g., Leu-Gly-Leu-Ala-Arg). | Contributes to tissue remodeling and processing of signaling molecules. | nih.gov |
Contributions to Host-Pathogen Interplay (e.g., Bacterial Virulence Factor Substrates)
The peptide sequence and its parent protein, FHR-1, are deeply involved in the complex interactions between the host immune system and invading pathogens. Pathogenic microbes have evolved strategies to exploit host complement regulators for immune evasion. aai.orgfrontiersin.org
Several pathogens, including the yeast Candida albicans, the spirochete Borrelia burgdorferi, and the bacterium Pseudomonas aeruginosa, bind FHR-1 to their surfaces. aai.orgfrontiersin.orgfrontiersin.org The interaction of FHR-1 with pathogens has multifaceted consequences. In the case of C. albicans, surface-bound FHR-1 was found to enhance the antimicrobial activities of human neutrophils, including the generation of reactive oxygen species and the release of antimicrobial proteins, leading to more efficient killing of the pathogen. aai.org Similarly, FHR-1 promotes the complement-mediated opsonization of P. aeruginosa by competing with the complement inhibitor FH, thereby increasing C3b deposition on the bacterial surface. frontiersin.org
Conversely, the peptide can be targeted by bacterial virulence factors. As mentioned previously, the arginine carboxypeptidase of Porphyromonas gingivalis can cleave the C-terminal arginine from this peptide. nih.gov This action not only provides the bacterium with nutrients but may also represent a mechanism to dampen the local inflammatory response by inactivating the C3a-derived anaphylatoxin, thereby aiding the pathogen's survival and persistence in periodontal tissues. nih.gov The enzyme itself is considered a potential virulence factor for this reason. nih.gov
Interactions of FHR-1 (Parent Protein) with Pathogens
| Pathogen | Interaction with FHR-1 | Outcome | Reference |
|---|---|---|---|
| Candida albicans | Binds FHR-1 to its surface. | Enhances neutrophil attachment and antimicrobial activity against the yeast. | aai.org |
| Pseudomonas aeruginosa | FHR-1 competes with Factor H for binding to the bacterial surface. | Promotes complement-mediated opsonization and clearance. | frontiersin.org |
| Porphyromonas gingivalis | Produces a carboxypeptidase that cleaves the C-terminal Arg from the FHR-1/C3a-derived peptide. | Provides nutrition for the bacterium and potentially dampens host inflammation. | nih.gov |
| Various (e.g., Borrelia, Aspergillus) | Utilize FHR-1 for immune evasion. | Helps the pathogen survive and evade the host immune response. | frontiersin.org |
Involvement in Extracellular Matrix Remodeling and Cellular Process Modulation
The hexapeptide and its parent protein modulate a variety of cellular processes that are integral to inflammation and tissue remodeling. The most direct cellular modulation comes from the peptide's identity as a C3a anaphylatoxin fragment. C3a exerts powerful biological effects by binding to its receptor (C3aR) on various cells. nih.gov
Key cellular processes modulated by the C3a-derived peptide include:
Smooth Muscle Contraction: It directly causes the contraction of smooth muscle tissue, such as that found in the ileum and uterus. pnas.orgnih.gov
Vascular Permeability: The peptide increases the permeability of blood vessels, leading to the leakage of plasma into tissues and the formation of edema (wheal and flare response in skin). nih.govpnas.org
Mast Cell Degranulation: It triggers the release of vasoactive amines, such as histamine (B1213489) and serotonin (B10506), from mast cells, which further amplifies the inflammatory response. pnas.orgnih.gov
The parent protein, FHR-1, also modulates cellular behavior. It has been shown to support the migration of neutrophils, a critical step in the immune response to infection and injury. aai.org Furthermore, FHR-1 bound to malondialdehyde (a marker of oxidative stress) can promote the release of inflammatory cytokines from monocytes in a manner independent of the complement cascade. nih.gov
These cellular events—leukocyte migration, cytokine release, and changes in vascular permeability—are fundamental to the process of extracellular matrix (ECM) remodeling. During inflammation, immune cells migrate into tissues and release a variety of enzymes, including matrix metalloproteinases (MMPs), which degrade ECM components like collagen and fibronectin. nih.gov While the peptide itself is not a direct modulator of MMPs, the potent inflammatory cascade it initiates is a primary driver for the cellular activities that lead to both physiological and pathological ECM turnover. nih.gov
Future Research Avenues and Translational Perspectives for His Leu Gly Leu Ala Arg Studies
Discovery and Characterization of Undiscovered Receptors and Downstream Signaling Pathways
While the C3a receptor (C3aR) is the known primary target for the parent molecule C3a, the precise interactions and potential for undiscovered receptors for the His-Leu-Gly-Leu-Ala-Arg fragment warrant further investigation. For many bioactive peptides, the specific protein receptors that transmit their signals across cell membranes are not fully known, which limits the development of targeted therapies. acs.org Peptide-receptor dynamics can be complex, with a single peptide potentially activating multiple receptors and a single receptor responding to several different peptide ligands. acs.org
Future research should focus on:
Orphan Receptor Screening: A significant number of G protein-coupled receptors (GPCRs) are still classified as "orphans" because their endogenous ligands have not been identified. acs.org High-throughput screening assays using libraries of these orphan receptors expressed in cell lines can be employed to identify novel interactors for this compound. jst.go.jp This approach has successfully identified receptors for other peptide hormones. jst.go.jp
Receptor-Independent Mechanisms: Some peptides can exert biological effects through non-receptor-mediated pathways, such as by directly permeating cell membranes. ucla.eduresearchgate.net Machine learning models trained on vast datasets of peptide sequences can predict the likelihood of a peptide, like this compound, having membrane-active properties. ucla.eduresearchgate.net Investigating such possibilities could reveal entirely new mechanisms of action.
Mapping Signaling Cascades: Upon receptor binding, a cascade of intracellular signaling events is triggered. nih.gov Identifying the specific downstream pathways activated by this compound is crucial. Techniques like phosphoproteomics can map the phosphorylation events that occur within a cell upon stimulation with the peptide, providing a snapshot of the activated kinases and signaling networks. This will help to understand how the peptide's signal is translated into a cellular response. biorxiv.org
Advanced Design and Synthesis of Functionally Enhanced Peptidomimetics and Analogs
Peptides themselves often have limitations as therapeutic agents due to poor metabolic stability and conformational flexibility. researchgate.netlongdom.org Peptidomimetics are molecules designed to mimic the structure and function of a peptide but with improved drug-like properties, such as enhanced stability, bioavailability, and receptor affinity. longdom.orgebi.ac.uk
Future directions for designing analogs of this compound include:
Conformational Constraint: Introducing chemical modifications to lock the peptide into its bioactive conformation can increase receptor binding affinity and selectivity. researchgate.netfrontiersin.org This can be achieved through cyclization or the incorporation of unnatural amino acids that restrict rotational freedom. upc.edunih.gov
Backbone Modification: The peptide backbone is susceptible to cleavage by proteases. Replacing the standard amide bonds with more resistant surrogates is a common strategy to increase in vivo half-life. unc.edu
Computational Design: Advanced computational tools, including molecular docking and molecular dynamics simulations, can be used to rationally design peptidomimetics. nih.govnih.gov These methods allow for the in silico prediction of binding affinity and the structural impact of modifications before undertaking complex chemical synthesis. nih.gov
| Design Strategy | Rationale | Potential Outcome for this compound Analogs |
| Cyclization | Restricts conformational flexibility to mimic the receptor-bound state. upc.edu | Increased receptor affinity and selectivity. |
| N-methylation | N-alkyl amino acids can prevent proteolytic degradation. nih.gov | Enhanced metabolic stability and in vivo half-life. |
| Isosteric Replacement | Replacing specific amino acid side chains or backbone elements with non-natural moieties. unc.edu | Improved pharmacokinetic profile and receptor interaction. |
| Retro-Inverso Analogs | Reversing the sequence and chirality of amino acids to resist proteolysis. upc.edu | Greatly increased resistance to enzymatic degradation while potentially maintaining biological activity. |
Integration with Multi-Omics and Systems Biology Approaches for Comprehensive Understanding
To fully grasp the biological role of this compound, a holistic or systems-level approach is necessary. Systems biology integrates data from various "omics" disciplines (genomics, transcriptomics, proteomics, metabolomics) to build comprehensive models of biological systems. nih.govcolostate.edu This approach moves beyond studying single components to understanding how they interact as a network. nih.gov
Key applications for this peptide include:
Transcriptomic and Proteomic Profiling: Analyzing how gene and protein expression levels change in target cells or tissues in response to the peptide can reveal the full spectrum of its biological effects. plos.orgplos.org This can uncover unexpected functions and pathways regulated by the peptide.
Metabolomic Analysis: Studying the changes in small-molecule metabolites following peptide administration can provide insights into its impact on cellular metabolism. plos.orgplos.org For example, a multi-omics analysis of embryonic stem cells under amino acid stress revealed broad metabolic and proteomic adaptations. biorxiv.org
Integrative Network Modeling: Combining multi-omics data allows for the construction of detailed interaction networks. frontiersin.org These models can predict how perturbing the this compound signaling axis might affect the broader cellular or physiological system, aiding in the identification of potential therapeutic targets and off-target effects. colostate.edu
Application of Advanced Structural Biology Techniques for Atomic-Level Insights
Understanding the three-dimensional structure of this compound, both alone and in complex with its receptor(s), is fundamental to deciphering its function and for rational drug design. benthamdirect.comwikipedia.org While determining the structure of small, flexible peptides is challenging, advanced techniques offer promising avenues.
Future structural studies should employ:
Cryo-Electron Microscopy (Cryo-EM): This technique has revolutionized structural biology, allowing for the determination of high-resolution structures of protein complexes in a near-native state. benthamdirect.comwikipedia.org Cryo-EM could be used to visualize the interaction between this compound (or a stabilized analog) and its receptor.
X-ray Crystallography: This remains a gold-standard method for obtaining atomic-resolution structural data. mtoz-biolabs.com Co-crystallizing the peptide with its receptor binding domain can provide a precise map of the interacting residues, guiding the design of more potent and selective mimetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is particularly powerful for studying the structure and dynamics of peptides and proteins in solution. wikipedia.org It can be used to determine the conformational ensemble of the flexible this compound peptide and to map its binding interface upon interaction with a receptor.
| Technique | Information Gained | Relevance for this compound |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structure of peptide-receptor complexes. benthamdirect.com | Reveals the overall architecture of the signaling complex. |
| X-ray Crystallography | Atomic-level detail of binding interfaces. mtoz-biolabs.com | Provides a precise blueprint for designing peptidomimetics. |
| NMR Spectroscopy | Information on peptide conformation and dynamics in solution. wikipedia.org | Characterizes the peptide's flexibility and how it changes upon binding. |
Detailed Investigation of In Vivo Pharmacokinetics and Biodistribution in Preclinical Models
Translating a peptide-based compound from the bench to the clinic requires a thorough understanding of its behavior within a living organism. Pharmacokinetics (PK) describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion. Biodistribution studies reveal where the compound accumulates in the body. nih.govnih.gov
Future preclinical studies on this compound and its analogs should focus on:
Sensitive Quantification Methods: Developing robust and sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential to accurately measure the low concentrations of the peptide and its metabolites in biological samples like plasma and tissue homogenates. oup.com
In Vivo Efficacy and PK/PD Correlation: Using relevant animal models of inflammatory diseases, researchers can assess the therapeutic efficacy of novel analogs. oup.com Crucially, these efficacy studies should be correlated with pharmacokinetic data to establish a clear relationship between drug exposure and biological effect (pharmacokinetics/pharmacodynamics or PK/PD modeling).
Targeted Delivery and Half-Life Extension: Strategies to improve the in vivo performance of peptides are a major area of research. This includes conjugation to larger molecules or nanoparticles to improve biodistribution and avoid rapid clearance by the kidneys. nih.govinnovationsfonden.dkkansascity.edu Investigating these strategies for this compound could significantly enhance its therapeutic potential.
Q & A
Q. What analytical techniques are recommended for determining the primary structure of HIS-LEU-GLY-LEU-ALA-ARG?
To confirm the primary structure, employ Edman degradation for sequential amino acid identification and mass spectrometry (MS) for molecular weight validation. Nuclear magnetic resonance (NMR) can resolve ambiguities in sequencing, particularly for small peptides. Cross-validate results with computational tools like Mascot or PeptideSearch to match experimental spectra against theoretical databases. For reproducibility, document protocols for sample preparation, instrument calibration, and data normalization .
Q. How can researchers design experiments to assess the biological activity of this compound?
Begin with in vitro assays (e.g., enzyme inhibition or receptor-binding studies) using purified targets. Include positive and negative controls (e.g., scrambled peptide sequences) to isolate specific interactions. Use dose-response curves to quantify efficacy (EC₅₀) and potency. For cellular assays, standardize conditions (pH, temperature) and validate results across multiple cell lines. Reference established frameworks for experimental design, such as factorial designs or response surface methodology, to optimize variables .
Q. What literature review strategies are effective for contextualizing this compound within existing peptide research?
Systematically search databases like PubMed and SciFinder using Boolean operators (e.g., "this compound AND stability"). Prioritize primary sources (peer-reviewed articles, theses) over reviews. Use citation-tracking tools (e.g., Web of Science) to map seminal studies. Organize findings into thematic matrices (e.g., structural analogs, functional roles) to identify gaps, such as understudied biological pathways or conflicting stability data .
Advanced Research Questions
Q. How should researchers address contradictory findings in studies on the thermodynamic stability of this compound under varying pH conditions?
Conduct a meta-analysis of published data to identify methodological disparities (e.g., buffer systems, temperature gradients). Replicate experiments under standardized conditions, using differential scanning calorimetry (DSC) or circular dichroism (CD) to measure folding/unfolding kinetics. Apply Bayesian statistics to quantify uncertainty and model environmental interactions (e.g., ionic strength effects). Contradictions may arise from overlooked variables like oxidation or aggregation; include dynamic light scattering (DLS) to monitor particulate formation .
Q. What computational modeling approaches are optimal for predicting the tertiary structure of this compound in aqueous solutions?
Combine molecular dynamics (MD) simulations (e.g., GROMACS, AMBER) with homology modeling to predict folding patterns. Validate predictions against experimental NMR or X-ray crystallography data. For solvent interactions, use explicit solvent models and simulate under physiological conditions (310 K, 0.15 M NaCl). Advanced workflows may integrate machine learning (e.g., AlphaFold2) to refine predictions, but cross-check outputs with ab initio methods to avoid overfitting .
Q. How can synthesis protocols for this compound be optimized to minimize side products?
Adopt solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, optimizing coupling steps using PyBOP or HATU activators. Monitor reaction efficiency via HPLC-MS at each residue addition. Perform design of experiments (DoE) to test variables (e.g., solvent polarity, temperature). For scale-up, evaluate green chemistry principles (e.g., microwave-assisted synthesis) to reduce waste. Document purity thresholds (>95%) and characterize side products (e.g., deamidation) via tandem MS .
Q. What strategies are recommended for analyzing variability in this compound bioactivity data across experimental replicates?
Apply mixed-effects models to distinguish biological variability from technical noise. Use principal component analysis (PCA) to cluster outliers and identify confounding factors (e.g., batch effects). For high-throughput data, implement normalization algorithms (e.g., quantile, LOESS) and validate with spike-in controls. Publish raw datasets and analysis code in repositories like Zenodo to enable reproducibility audits .
Methodological Frameworks
Q. How to integrate this compound research findings with broader peptide engineering literature?
Develop a knowledge graph linking structural motifs, functional annotations, and experimental conditions. Use tools like Cytoscape to visualize relationships between this peptide and analogs (e.g., conserved residues, activity cliffs). Cross-reference with ontologies (e.g., ChEBI, UniProt) to standardize terminology. For interdisciplinary applications, collaborate with computational biologists to mine PubMed Central for mechanistic insights .
Q. What statistical frameworks are suitable for evaluating synergistic effects of this compound in combinatorial therapies?
Employ response surface methodology (RSM) or Bliss independence models to quantify synergy. Validate with isobolographic analysis and calculate combination indices (CI). For in vivo studies, use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dosing regimens with efficacy. Share datasets in standardized formats (e.g., ISA-Tab) to facilitate meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
